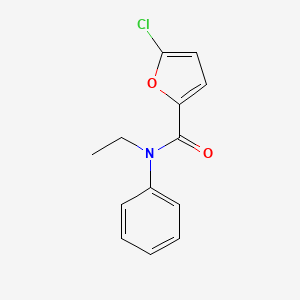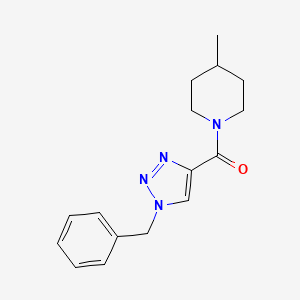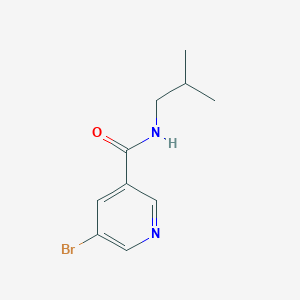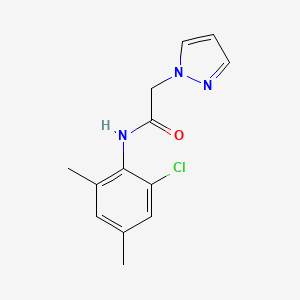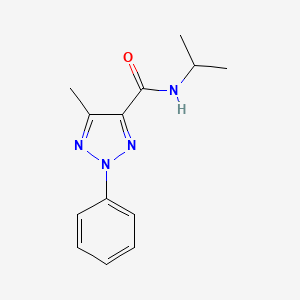
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as NTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTAPA is a derivative of pyrazole and is known to possess significant biological activity.
Mecanismo De Acción
The mechanism of action of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not well understood. However, it is believed that 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its biological activities by modulating various signaling pathways. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various inflammatory genes.
Biochemical and Physiological Effects
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to possess significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is also highly soluble in common organic solvents, which makes it easy to handle in lab experiments. However, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not well understood. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied for its toxicity, which makes it difficult to determine its safe dosage.
Direcciones Futuras
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential future directions for research. One of the future directions is to investigate the potential of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another future direction is to study the mechanism of action of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in detail to understand its biological activities better. Furthermore, future research can focus on developing new derivatives of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide with improved biological activities and reduced toxicity.
Conclusion
In conclusion, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide possesses significant anti-inflammatory, analgesic, antipyretic, antioxidant, anticancer, antiviral, and antibacterial activities. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential future directions for research, including investigating its potential as a therapeutic agent for various diseases and developing new derivatives with improved biological activities and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 2-naphthylamine with 4-amino-1,3,5-trimethylpyrazole in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a white crystalline solid. The purity of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential applications in various fields. It has been reported to possess significant anti-inflammatory, analgesic, and antipyretic activities. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to exhibit significant antioxidant and anticancer activities. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to possess significant antiviral and antibacterial activities.
Propiedades
IUPAC Name |
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-18(13(2)21(3)20-12)19-17(22)11-14-8-9-15-6-4-5-7-16(15)10-14/h4-10H,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAGCVWASKRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
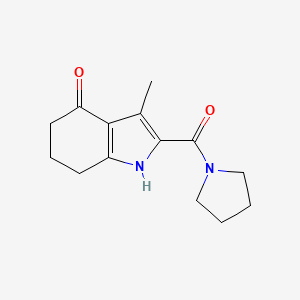

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
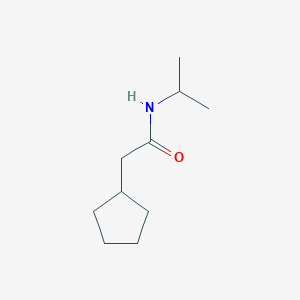
![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)

